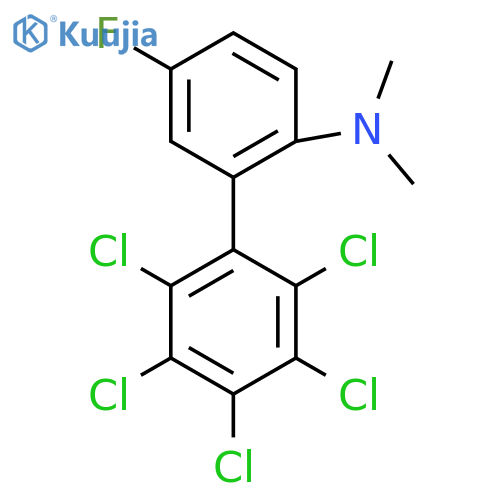Cas no 1361564-90-0 ((5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine)
(5-フルオロ-2',3',4',5',6'-ペンタクロロビフェニル-2-イル)-ジメチルアミンは、高度にハロゲン化されたビフェニル誘導体であり、その特異的な分子構造により有機合成中間体としての有用性が注目されています。多塩素化骨格にフッ素原子が選択的に導入されたことで、分子の電子特性が精密に制御可能であり、医農薬品開発における機能性材料としての応用が期待されます。ジメチルアミン基の導入により極性が調整されており、溶解性と反応性のバランスに優れる点が特徴です。特に電子求引性ハロゲン配置と立体障害の組み合わせが、特異的な分子認識能を発現する可能性を有しています。

1361564-90-0 structure
商品名:(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine
CAS番号:1361564-90-0
MF:C14H9Cl5FN
メガワット:387.491362333298
CID:4999357
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 化学的及び物理的性質
名前と識別子
-
- (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine
-
- インチ: 1S/C14H9Cl5FN/c1-21(2)8-4-3-6(20)5-7(8)9-10(15)12(17)14(19)13(18)11(9)16/h3-5H,1-2H3
- InChIKey: BSZNKISMMYPSAW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=C(C=CC=1N(C)C)F)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 6.9
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001032-500mg |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A011001032-1g |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 1g |
1,445.30 USD | 2021-07-05 | |
| Alichem | A011001032-250mg |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 250mg |
504.00 USD | 2021-07-05 |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1361564-90-0 ((5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine) 関連製品
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
